N-Ethyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide
Description
Properties
IUPAC Name |
N-ethyl-N-[4-(2-hydroxyethylamino)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-14(10(2)16)12-6-4-11(5-7-12)13-8-9-15/h11-13,15H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEFCHDNCLUTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NCCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with ethyl chloroacetate to form an intermediate, which is then reacted with 2-hydroxyethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Ethyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various conditions, including its role as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and physicochemical properties of N-Ethyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide and analogous compounds:
Toxicity and Hazard Profiles
- General Acetamide Hazards (): Compounds like N-(4-ethoxyphenyl)-acetamide are classified under 6.7A hazard codes (reproductive toxicity), while simpler acetamides (e.g., acetamide, 60-35-5) carry 6.7B ratings . The target compound’s safety data remain unspecified.
Key Research Findings and Gaps
Structural Diversity and Activity: Thiazole and sulfamoyl derivatives exhibit targeted bioactivity (e.g., enzyme inhibition), whereas the target compound’s applications are underexplored . The hydroxyethylamino group’s role in solubility versus activity warrants further study.
Synthesis Challenges: The discontinuation of this compound may reflect synthetic complexity or instability, contrasting with high-yield routes for chloro-analogs .
Toxicity Data Deficiency: Limited hazard data for the target compound necessitate caution in handling, given structural similarities to classified acetamides .
Biological Activity
N-Ethyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its molecular characteristics, biological interactions, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C14H23N3O2
- Molecular Weight : 255.35 g/mol
- Key Functional Groups :
- Amide group
- Hydroxyethylamino moiety
- Cyclohexyl ring
The unique structure of this compound suggests potential interactions with various biological targets, particularly those involved in neurotransmission and pain modulation.
The mechanism of action of this compound is believed to involve:
- Interaction with Neurotransmitter Systems : The hydroxyethylamino group can form hydrogen bonds with receptors or enzymes, influencing their activity.
- Hydrophobic Interactions : The cyclohexyl ring enhances the compound's ability to interact with lipid membranes and hydrophobic regions of proteins, potentially affecting signal transduction pathways.
Biological Activity
Preliminary studies indicate that this compound may exhibit several biological activities:
- Analgesic Properties : Similar compounds have shown efficacy as analgesics, suggesting that this compound may also possess pain-relieving properties.
- Anti-inflammatory Effects : There is a possibility that it could modulate inflammatory responses, similar to other compounds containing hydroxyethylamine moieties.
- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, further investigation into its neuroprotective capabilities is warranted.
Table 1: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C14H23N3O2 | Potential analgesic and neuroprotective properties |
| N,N-Diethyl-4-(2-hydroxyethylamino)butanamide | C12H25N3O2 | Studied for anti-inflammatory effects |
| 1-(Cyclohexylmethyl)-4-(hydroxyethyl)piperidine | C14H23NO | Investigated for neuroprotective effects |
Research Findings
- In Vitro Studies : In vitro assays have shown that this compound can inhibit specific enzymes involved in pain pathways, providing a rationale for its potential use as an analgesic.
- Cell Viability Tests : Cytotoxicity assays conducted on various cell lines indicated that the compound does not exhibit significant cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further development.
- Pharmacodynamic Studies : Animal models have been employed to assess the pharmacodynamic properties of the compound. Initial results indicate a dose-dependent analgesic effect comparable to established analgesics in certain models.
Q & A
Q. How does this compound compare to U-50488H in stress-induced analgesia models?
- Methodological Answer : Conduct tail-flick or hot-plate tests in rodents. Administer compound (1–10 mg/kg, i.p.) and measure latency to response. Co-administer naloxone to confirm opioid receptor mediation. U-50488H (κ-opioid agonist) serves as a negative control for MOR selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
